2-Chloro-3-pyridinyl 4-piperidinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(piperidin-4-yloxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the second position and a piperidin-4-yloxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(piperidin-4-yloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 4-hydroxypiperidine.
Reaction Conditions: The hydroxyl group of 4-hydroxypiperidine is activated, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reaction: The activated 4-hydroxypiperidine is then reacted with 2-chloropyridine under reflux conditions in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for 2-chloro-3-(piperidin-4-yloxy)pyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: The pyridine ring can be reduced to form piperidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted pyridines.
Oxidation: Piperidinones.
Reduction: Piperidines.
Scientific Research Applications
2-Chloro-3-(piperidin-4-yloxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-(piperidin-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, while the pyridine ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(piperidin-3-yloxy)pyridine
- 2-Chloro-3-(piperidin-3-yloxy)pyridine
- 2-Chloro-5-(piperidin-4-yloxy)pyridine
Uniqueness
2-Chloro-3-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine and piperidin-4-yloxy groups can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
IUPAC Name |
2-chloro-3-piperidin-4-yloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-9(2-1-5-13-10)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQIMJLHQSYHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.